GABARAP vs. LC3B Selectivity: K1 Peptide Kd Differential
K1 peptide demonstrates marked selectivity for GABARAP over the closely related paralog LC3B. In a direct fluorescence polarization (FP) assay using recombinant His-tagged GABARAP and LC3B, the K1 peptide exhibited a Kd of 10 ± 1 nM for GABARAP and a Kd of 1200 ± 30 nM for LC3B, representing a 120-fold selectivity window [1]. In contrast, the natural FYCO1-derived peptide shows a Kd of 340 ± 70 nM for GABARAP with a reported selectivity for LC3B over GABARAP of only approximately 3.2-fold [2].
| Evidence Dimension | Binding Affinity (Kd) and Selectivity |
|---|---|
| Target Compound Data | Kd = 10 ± 1 nM for GABARAP; Kd = 1200 ± 30 nM for LC3B |
| Comparator Or Baseline | FYCO1-derived peptide: Kd = 340 ± 70 nM for GABARAP; selectivity for LC3B over GABARAP ≈ 3.2-fold |
| Quantified Difference | K1 peptide affinity for GABARAP is 34-fold higher; selectivity window (GABARAP/LC3B) is 120-fold vs. 3.2-fold |
| Conditions | Fluorescence polarization (FP) assay with recombinant His-tagged proteins |
Why This Matters
High paralog selectivity reduces off-target LC3B engagement, enabling cleaner dissection of GABARAP-specific functions in autophagosome closure and receptor trafficking.
- [1] Brown H, Chung M, Üffing A, et al. Structure-Based Design of Stapled Peptides That Bind GABARAP and Inhibit Autophagy. J Am Chem Soc. 2022 Aug 2;144(32):14687–14697. doi:10.1021/jacs.2c04699 View Source
- [2] Sakamoto S, et al. Data from: Binding affinities of FYCO1 and K1 peptides with the human Atg8 proteins LC3B and GABARAP. 2021. Table 3. doi:10.1371/journal.pone.0249832 View Source
